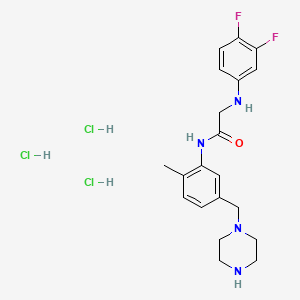
胆固醇-10-十一烯酸酯
描述
Cholesteryl 10-undecenoate, also known as 3β-Hydroxy-5-cholestene 3-undecylenate or 5-Cholesten-3β-ol 3-(10-undecenoate) , is a biochemical reagent used in life science research. It belongs to the class of cholesteryl esters and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of Cholesteryl 10-undecenoate involves the esterification of cholesterol (a sterol) with undecenoic acid (an unsaturated fatty acid containing an 11-carbon chain). The reaction typically occurs under mild conditions, resulting in the formation of the ester linkage .
Molecular Structure Analysis
Cholesteryl 10-undecenoate has the following molecular formula: C38H64O2 . Its structure consists of a cholesteryl backbone (a steroid nucleus) with an undecenoate group attached at the 3-position. The unsaturated carbon-carbon double bond in the undecenoate moiety contributes to its unique properties .
Chemical Reactions Analysis
Cholesteryl 10-undecenoate can participate in various chemical reactions typical of esters. These include hydrolysis (breaking the ester bond), transesterification (exchange of ester groups), and oxidation. Researchers often explore its reactivity in lipid metabolism studies and drug delivery systems .
Physical And Chemical Properties Analysis
科学研究应用
电色谱应用
- 胆固醇-10-十一烯酸酯已被用作毛细管电色谱中的毛细管柱修饰剂,与反相液相色谱中十八烷基硅胶 (ODS) 相相比,提供了不同的选择性,特别是对于苯二氮卓类的分析。这种差异突出了其在电色谱中作为一种新型分离技术 的潜力 (Catabay et al., 1998).
药物分析
- 胆固醇相以其液晶特性而闻名,与微柱液相色谱中的 ODS 相相比,显示出独特的选择性和保留行为。这种增强的选择性归因于它识别分子中特定结构的能力,这对于药物分析至关重要 (Catabay et al., 1999).
多环芳烃分析
- 胆固醇-10-十一烯酸酯键合相用于微柱液相色谱,用于保留小而大的多环芳烃 (PAH)。它的平面识别能力和对非平面分子的选择性使其与单体 ODS 相相当,证明了其在分析 PAH 中的用途 (Catabay et al., 1997; Catabay et al., 1998).
液晶固定相
- 胆固醇-10-十一烯酸酯用于在二氧化硅氢化物表面合成液晶固定相,证实了其在色谱中的用途。用于键合的氢硅烷化法提供了键合更广泛的液晶部分的可能性,最大限度地利用了这些材料的独特分离特性 (Pesek et al., 1998).
气相色谱
- 研究表明,气相色谱中胆固醇液晶固定相中的胆固醇-10-十一烯酸酯会受到静电场的影响。这种效应表明在气相色谱中具有潜在的应用,其中液晶的取向可以被操纵以影响分离特性 (Conaway & Rogers, 1978).
高温胆固醇共聚硅氧烷
- 胆固醇-10-十一烯酸酯参与合成用作高效气相色谱固定相的高温胆固醇共聚硅氧烷。这些共聚硅氧烷对各种对映异构体表现出独特的拆分特性,突出了它们在色谱应用中的潜力 (Lin & Hsu, 2000).
未来方向
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undec-10-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h7,19,28-29,31-35H,1,8-18,20-27H2,2-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVAWFVKCNGEJG-HMVYLTCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCC=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCC=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Cholesteryl 10-undecenoate unique as a stationary phase in chromatography?
A: Cholesteryl 10-undecenoate stands out due to its liquid crystal properties. Unlike traditional stationary phases like Octadecyl silica (ODS), which primarily separate based on hydrophobicity, Cholesteryl 10-undecenoate exhibits a unique selectivity profile. [, ] This difference arises from its ability to recognize specific molecular structures, enabling the separation of closely related compounds that may be difficult to resolve using other methods. []
Q2: How does the structure of Cholesteryl 10-undecenoate contribute to its unique selectivity?
A: The enhanced selectivity can be attributed to three key structural features: * Long hydrocarbon chain: Provides mobility within the stationary phase. [] * Carbonyl group: Enables interactions with various substituent groups on target molecules. [] * Cholesteric moiety: Facilitates π-π interactions and steric effects, contributing to shape-selective separations. []
Q3: Can you provide specific examples where Cholesteryl 10-undecenoate demonstrates superior separation compared to traditional phases?
A: Research shows that Cholesteryl 10-undecenoate excels in separating: * Large Polycyclic Aromatic Hydrocarbons (PAHs): It exhibits comparable planarity recognition to monomeric ODS phases, but with enhanced selectivity for non-planar PAHs, approaching that of polymeric ODS phases. [, ] * 1,4-Benzodiazepines: It achieves successful resolution of benzodiazepine mixtures with different core structures, highlighting its structure-specific recognition capabilities. []
Q4: Has Cholesteryl 10-undecenoate been explored in separation techniques beyond traditional liquid chromatography?
A: Yes, researchers have investigated its use in capillary electrochromatography. [] By modifying fused-silica capillaries with Cholesteryl 10-undecenoate, enhanced separation of benzodiazepines was observed, showcasing its potential in this evolving separation technique. []
Q5: How is Cholesteryl 10-undecenoate bonded to silica surfaces for chromatographic applications?
A: A common method is through a metal complex catalyzed hydrosilation reaction. [] This process involves attaching the terminal olefin group of Cholesteryl 10-undecenoate to a silica hydride surface. [] This approach offers advantages over traditional organosilanization techniques, potentially allowing for a wider variety of liquid crystal moieties to be bonded to silica, expanding the possibilities for selective separations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



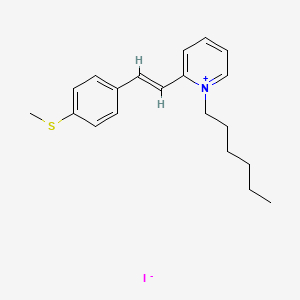
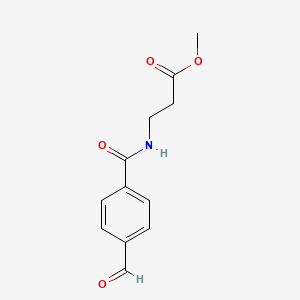
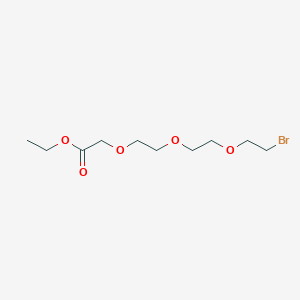
![4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid](/img/structure/B3123498.png)
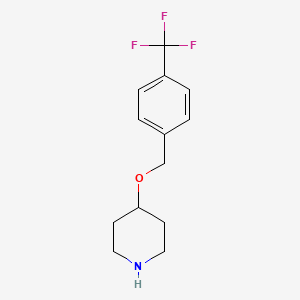
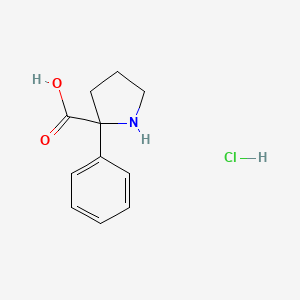
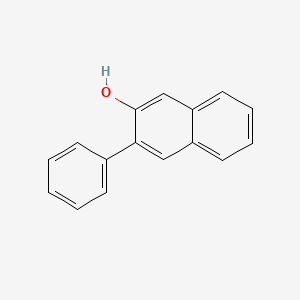
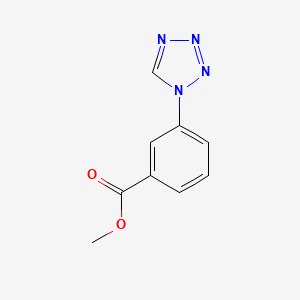
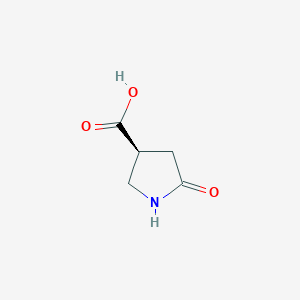

![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)
